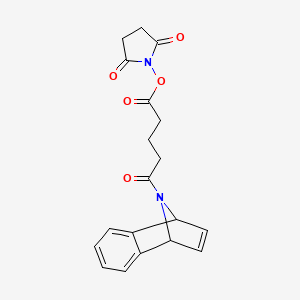
1,3-Etheno-2H-isoindole-2-pentanoic acid, 1,3-dihydro-delta-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Etheno-2H-isoindole-2-pentanoic acid, 1,3-dihydro-delta-oxo-, 2,5-dioxo-1-pyrrolidinyl ester is a complex organic compound with the chemical formula C19H18N2O5 . This compound is known for its unique structural features, which include an etheno-bridged isoindole core and a pyrrolidinyl ester group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Etheno-2H-isoindole-2-pentanoic acid, 1,3-dihydro-delta-oxo-, 2,5-dioxo-1-pyrrolidinyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor to form the isoindole ring system.
Etheno-Bridge Formation:
Esterification: The final step involves the esterification of the carboxylic acid group with a pyrrolidinyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes for each step of the synthesis.
化学反应分析
Types of Reactions
1,3-Etheno-2H-isoindole-2-pentanoic acid, 1,3-dihydro-delta-oxo-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1,3-Etheno-2H-isoindole-2-pentanoic acid, 1,3-dihydro-delta-oxo-, 2,5-dioxo-1-pyrrolidinyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,3-Etheno-2H-isoindole-2-pentanoic acid, 1,3-dihydro-delta-oxo-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.
相似化合物的比较
Similar Compounds
1,3-Etheno-2H-isoindole-2-pentanoic acid: Lacks the pyrrolidinyl ester group.
1,3-Dihydro-2H-isoindole-2-pentanoic acid: Lacks the etheno bridge.
2,5-Dioxo-1-pyrrolidinyl ester: Lacks the isoindole core.
Uniqueness
1,3-Etheno-2H-isoindole-2-pentanoic acid, 1,3-dihydro-delta-oxo-, 2,5-dioxo-1-pyrrolidinyl ester is unique due to its combination of structural features, which confer specific chemical and biological properties
属性
分子式 |
C19H18N2O5 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 5-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraen-11-yl)-5-oxopentanoate |
InChI |
InChI=1S/C19H18N2O5/c22-16(6-3-7-19(25)26-21-17(23)10-11-18(21)24)20-14-8-9-15(20)13-5-2-1-4-12(13)14/h1-2,4-5,8-9,14-15H,3,6-7,10-11H2 |
InChI 键 |
WMFWICDORBFRMR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)N2C3C=CC2C4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-4,6-dimethyl-N-(5-methylthiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14783477.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)-4-phenylpiperazine maleate](/img/structure/B14783488.png)
![6-(Hex-1-yn-1-yl)benzo[de]isochromene-1,3-dione](/img/structure/B14783489.png)
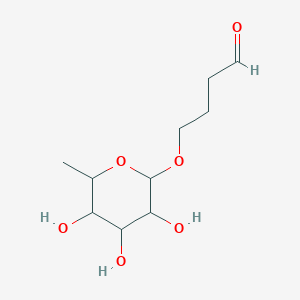
![4-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14783518.png)
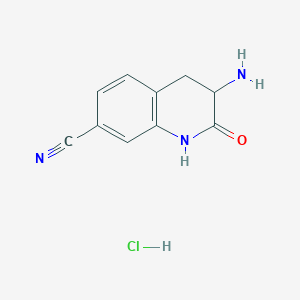
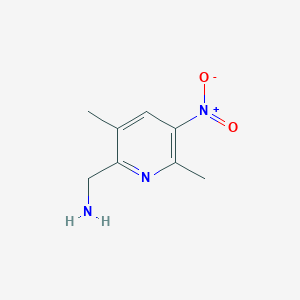
![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,3,4,5,6-pentafluorophenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B14783537.png)

![2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate](/img/structure/B14783546.png)
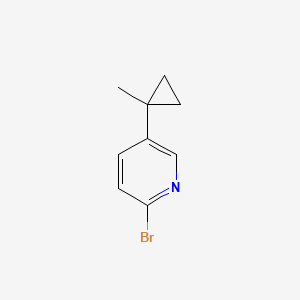
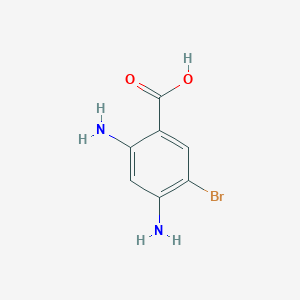
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783575.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14783578.png)
